Lofemizole - 65571-68-8

Lofemizole

Catalog Number: EVT-273489
CAS Number: 65571-68-8
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lofemizole is a new non-steroidal anti-inflammatory drug.
Synthesis Analysis

The synthesis of lofemizole involves multiple steps, starting with the formation of its core structure through organic reactions that typically include chlorination and amination. While specific synthetic routes are not extensively documented in public literature, it is known that controlled laboratory environments are used to ensure high purity and consistency during production. Common reagents in the synthesis may include chlorinating agents and amines, with reaction conditions tailored to optimize yield and purity .

Key Parameters:

  • Reagents: Chlorinating agents, amines.
  • Conditions: Controlled temperatures and pressures to achieve desired product characteristics.
Molecular Structure Analysis

Lofemizole features a distinctive molecular structure characterized by a chlorophenyl group attached to a methylimidazole ring. The presence of chlorine in the para position on the phenyl ring contributes to its chemical properties and biological activity.

Chemical Reactions Analysis

Lofemizole participates in several types of chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one atom or group with another.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.

Reaction Conditions:

These reactions typically require controlled conditions to ensure optimal outcomes, such as specific temperatures and pressures. The products formed can vary widely based on the reagents used and the specific conditions applied during the reactions .

Mechanism of Action

Lofemizole acts primarily as a non-steroidal anti-inflammatory agent by inhibiting the production of prostaglandins—compounds that mediate inflammation, pain, and fever. Its mechanism likely involves:

  • Targeting Cyclooxygenase Pathways: By inhibiting cyclooxygenase enzymes, lofemizole reduces prostaglandin synthesis.
  • Biochemical Pathways: It may also influence other inflammatory pathways, potentially modulating immune responses.

Pharmacokinetics:

Studies have indicated that the pharmacokinetic profile of lofemizole can be evaluated through analytical methods involving biological fluids, which aids in understanding its bioavailability and metabolic pathways.

Physical and Chemical Properties Analysis

Lofemizole exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data is not widely available but can be determined through experimental methods.

Relevant Data:

These properties are crucial for understanding how lofemizole behaves under various environmental conditions, influencing its efficacy as a therapeutic agent .

Applications

Lofemizole has several scientific applications across various fields:

  • Chemistry: Used as a reference compound in chromatographic studies to evaluate behavior under different conditions.
  • Biology: Investigated for effects on biological pathways involving cytochrome P450 enzymes.
  • Medicine: Explored for potential anti-inflammatory properties and applications in developing new non-steroidal anti-inflammatory drugs.
  • Industry: Utilized in research aimed at creating novel therapeutic agents targeting inflammatory diseases .
Discovery and Development of Letrozole as a Third-Generation Aromatase Inhibitor

Historical Context of Aromatase Inhibitors in Breast Cancer Therapy

The development of aromatase inhibitors (AIs) for breast cancer therapy originated from the recognition that estrogen deprivation could induce tumor regression in hormone-responsive cancers. First-generation AIs like aminoglutethimide, introduced in the 1980s, inhibited multiple steroidogenic pathways, necessitating corticosteroid replacement therapy due to its non-selective suppression of adrenal hormones. Its clinical utility was limited by significant side effects and pharmacokinetic challenges [1] [3]. Second-generation inhibitors emerged in the late 1980s to improve selectivity and tolerability. Formestane, a steroidal inhibitor, and fadrozole, a non-steroidal imidazole derivative, demonstrated enhanced specificity but suboptimal potency. Fadrozole achieved only 82.4–92.6% aromatase inhibition at clinical doses and showed no significant efficacy advantage over tamoxifen in advanced disease settings [1] [6]. The imperative for more potent and selective agents drove the development of third-generation AIs in the 1990s, culminating in the discovery of letrozole by Novartis (then Ciba-Geigy) as part of a dedicated AI program spanning 25 years. Letrozole was identified in 1986 from a batch of compounds synthesized in the US and tested in Switzerland using a novel in vivo assay, where it demonstrated unprecedented potency at microgram-per-kilogram doses [3].

Rational Drug Design and Structure-Activity Relationship (SAR) Studies

Letrozole’s chemical structure, 4,4′-[(1H-1,2,4-triazol-1-yl)methylene]dibenzonitrile, resulted from systematic optimization of benzyl-azole derivatives. SAR studies revealed that:

  • The 1,2,4-triazole ring was essential for high-affinity binding to the aromatase heme iron, with nitrogen atoms at positions 3 and 4 forming critical coordination bonds with the cytochrome P450 moiety [1] [4].
  • Para-cyano groups on both phenyl rings maximized inhibitory potency by mimicking the carbonyl group of androstenedione (the natural substrate) and acting as hydrogen bond acceptors. Removal of one cyano group reduced activity by >10-fold [2] [4].
  • The methylene bridge between the central carbon and triazole enabled optimal spatial orientation for binding. Bulky substituents at this position diminished activity due to steric hindrance in the aromatase active site [1] [9].Molecular modeling based on letrozole’s structure facilitated mapping of the aromatase active site, revealing interactions with key residues (e.g., Asp309, Met374) and hydrophobic pockets [1]. Rigorous SAR investigations compared heterocyclic replacements, demonstrating that 1,2,4-triazole conferred superior potency over imidazole or 1,2,3-triazole analogues. Modifications to the phenyl rings, such as electron-withdrawing substituents, enhanced binding affinity, but no alternative surpassed the para-cyano configuration [4] [9].

Table 1: Structural Elements of Letrozole and Their Functional Roles in Aromatase Inhibition

Structural ElementRole in Aromatase InhibitionImpact of Modification
1,2,4-Triazole ringCoordinates with heme iron of aromatase cytochrome P450Replacement with imidazole reduces potency by >20-fold
Bis-(4-cyanophenyl) groupsMimics androstenedione backbone; forms H-bonds with active site residuesMono-cyano analogues show 90% loss of activity
Methylene linkerPositions triazole and benzonitrile groups for optimal bindingBulky substitutions decrease inhibitory activity

Comparative Potency and Selectivity Against Earlier-Generation Inhibitors

Letrozole exhibits superior biochemical potency and selectivity compared to earlier AIs across diverse experimental systems. In vitro studies using human placental microsomes, breast cancer homogenates, and transfected cell lines demonstrated:

  • 10–30× greater potency than anastrozole in intact cell systems (IC₅₀ = 0.07 nM vs. 0.82–0.99 nM in MCF-7Ca and JEG-3 cells) due to enhanced penetration of intracellular aromatase [1].
  • >1,000× greater potency than aminoglutethimide (IC₅₀ = 20,000 nM) and 6–60× greater potency than formestane (IC₅₀ = 30 nM) [1] [5].
  • Near-complete (>99%) inhibition of peripheral aromatase at clinically relevant concentrations (0.5–2.5 mg/day), surpassing the 90–95% inhibition by second-generation agents [6].

Table 2: Comparative In Vitro Potency of Aromatase Inhibitors

InhibitorHuman Placental Microsomes IC₅₀ (nM)MCF-7Ca Cells IC₅₀ (nM)Relative Potency (Letrozole=1)
Letrozole2.00.071.0
Anastrozole8.00.820.09–0.25
Exemestane15.05.00.13–0.16
Formestane (4-OHA)30.030.00.03–0.07
Aminoglutethimide20,00010,0000.0001–0.0008

In vivo studies corroborated letrozole’s exceptional efficacy:

  • 98.4–99.1% mean aromatase inhibition in postmenopausal women at 0.5–2.5 mg/day doses, measured via tracer techniques, exceeding the 90.6% inhibition by aminoglutethimide and 96.7–97.3% by anastrozole [6] [7].
  • Greater estrogen suppression than anastrozole in clinical settings, with undetectable plasma estradiol levels in 92% of patients vs. 42% for anastrozole [6].Selectivity profiling confirmed minimal off-target effects: Letrozole showed no significant inhibition of adrenal corticosteroid synthesis (aldosterone, cortisol) or other cytochrome P450 enzymes (CYP11A1, CYP17) at therapeutic concentrations, eliminating the need for corticosteroid co-administration required with aminoglutethimide [1] [5].

Table 3: In Vivo Aromatase Inhibition and Estrogen Suppression in Postmenopausal Women

ParameterLetrozole (2.5 mg/day)Anastrozole (1 mg/day)Exemestane (25 mg/day)Aminoglutethimide (1000 mg/day)
Mean Aromatase Inhibition>99.1%97.3%97.9%90.6%
Plasma Estradiol Reduction>90%80%85%50%
Adrenal SelectivityHighHighModerateLow

Properties

CAS Number

65571-68-8

Product Name

Lofemizole

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-imidazole

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C10H9ClN2/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)

InChI Key

MBKWNJVQSFBLQI-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

1H,4-(4-chlorophenyl)-5-methylimidazole
lofemizole
lofemizole monohydrochloride

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.